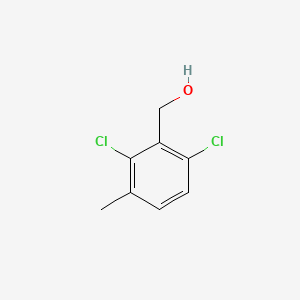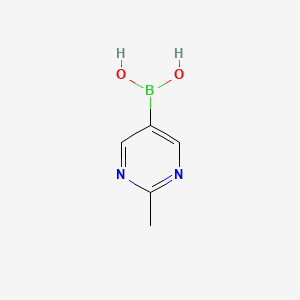
Acide (2-méthylpyrimidin-5-yl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methylpyrimidin-5-yl)boronic acid” is a chemical compound with the empirical formula C5H7BN2O2 and a molecular weight of 137.93 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(2-Methylpyrimidin-5-yl)boronic acid” can be represented by the SMILES stringCC1=NC=C(B(O)O)C=N1 . The InChI code for this compound is 1S/C5H7BN2O2/c1-4-7-2-5(3-8-4)6(9)10/h2-3,9-10H,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving “(2-Methylpyrimidin-5-yl)boronic acid” are not detailed in the search results, boronic acids are known to be involved in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They also play a role in boron-catalysed direct amidation reactions .Physical And Chemical Properties Analysis
“(2-Methylpyrimidin-5-yl)boronic acid” is a pale-yellow to yellow-brown solid or liquid . Unfortunately, specific data on its boiling point, melting point, and density are not available .Applications De Recherche Scientifique
Applications de détection
Les acides boroniques, y compris l'acide (2-méthylpyrimidin-5-yl)boronique, ont été de plus en plus utilisés dans diverses applications de détection . Ils interagissent avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure, ce qui conduit à leur utilité dans les applications de détection. Ces applications peuvent être des dosages homogènes ou une détection hétérogène .
Étiquetage biologique
L'interaction clé des acides boroniques avec les diols permet leur utilisation dans divers domaines, notamment l'étiquetage biologique . Cela peut impliquer l'interaction des acides boroniques avec les protéines, leur manipulation et l'étiquetage cellulaire .
Manipulation et modification des protéines
Les acides boroniques ont connu une croissance significative dans le domaine de l'interaction protéique . Ils peuvent être utilisés pour la manipulation et la modification des protéines, ce qui peut être crucial dans diverses recherches biologiques et médicales .
Technologies de séparation
Les acides boroniques sont également utilisés dans les technologies de séparation . Leurs propriétés uniques leur permettent d'être utilisées dans la séparation de différents composés, ce qui peut être bénéfique dans divers domaines scientifiques .
Développement de produits thérapeutiques
Les acides boroniques sont utilisés dans le développement de produits thérapeutiques . Leurs interactions avec divers composés les rendent utiles dans la création de nouveaux agents thérapeutiques
Safety and Hazards
“(2-Methylpyrimidin-5-yl)boronic acid” is classified under GHS07 for safety. The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Mécanisme D'action
Target of Action
The primary target of (2-Methylpyrimidin-5-yl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves the interaction of (2-Methylpyrimidin-5-yl)boronic acid with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, (2-Methylpyrimidin-5-yl)boronic acid, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by (2-Methylpyrimidin-5-yl)boronic acid . This reaction is a key method for forming carbon–carbon bonds, and its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Pharmacokinetics
It’s known that boronic acids in general are relatively stable, readily prepared, and generally environmentally benign
Result of Action
The result of the action of (2-Methylpyrimidin-5-yl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of (2-Methylpyrimidin-5-yl)boronic acid is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction, for instance, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed effectively in a variety of environmental conditions. Additionally, the presence of a palladium catalyst is essential for the reaction to occur .
Propriétés
IUPAC Name |
(2-methylpyrimidin-5-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c1-4-7-2-5(3-8-4)6(9)10/h2-3,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJLWJOEZRVRNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671658 |
Source


|
| Record name | (2-Methylpyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1034924-06-5 |
Source


|
| Record name | (2-Methylpyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylpyrimidine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

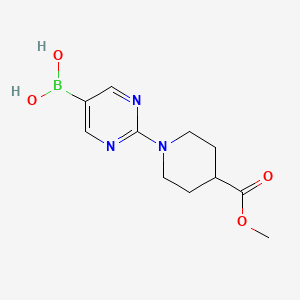
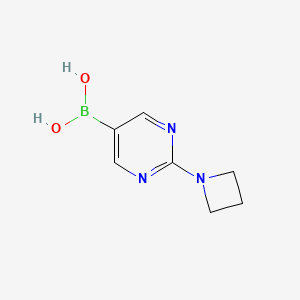
![3-Amino-7,7a-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B591505.png)




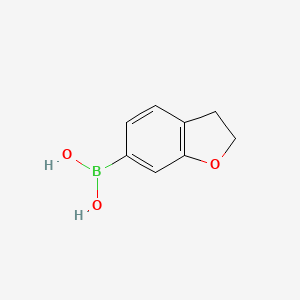
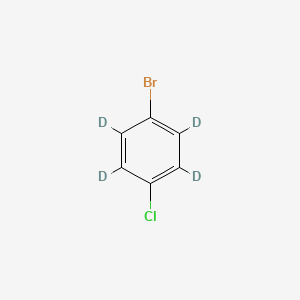
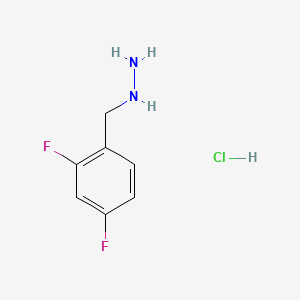
![Benzeneacetic acid, -alpha--[(1-oxohexyl)amino]-](/img/no-structure.png)
